

# physical and chemical properties of 2,3-Diphenylquinoxaline-6-carboxylic acid

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## Compound of Interest

**Compound Name:** 2,3-Diphenylquinoxaline-6-carboxylic acid

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An In-depth Technical Guide to **2,3-Diphenylquinoxaline-6-carboxylic Acid**

## Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of **2,3-Diphenylquinoxaline-6-carboxylic acid**, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its synthesis, reactivity, and key applications, offering field-proven insights and detailed experimental context.

## The Quinoxaline Scaffold: A Privileged Structure

The quinoxaline core, consisting of a benzene ring fused to a pyrazine ring, is a cornerstone in the design of functional molecules.<sup>[1][2]</sup> This rigid, planar aromatic system serves as an excellent scaffold that can be readily functionalized, allowing for the fine-tuning of its physicochemical properties for various applications.<sup>[1]</sup> Quinoxaline derivatives are renowned for their broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.<sup>[1][2][3][4][5]</sup> In materials science, their unique electronic and photophysical characteristics make them valuable components in dyes, organic semiconductors, and electroluminescent materials.<sup>[6][7]</sup>

**2,3-Diphenylquinoxaline-6-carboxylic acid** incorporates three key functional domains:

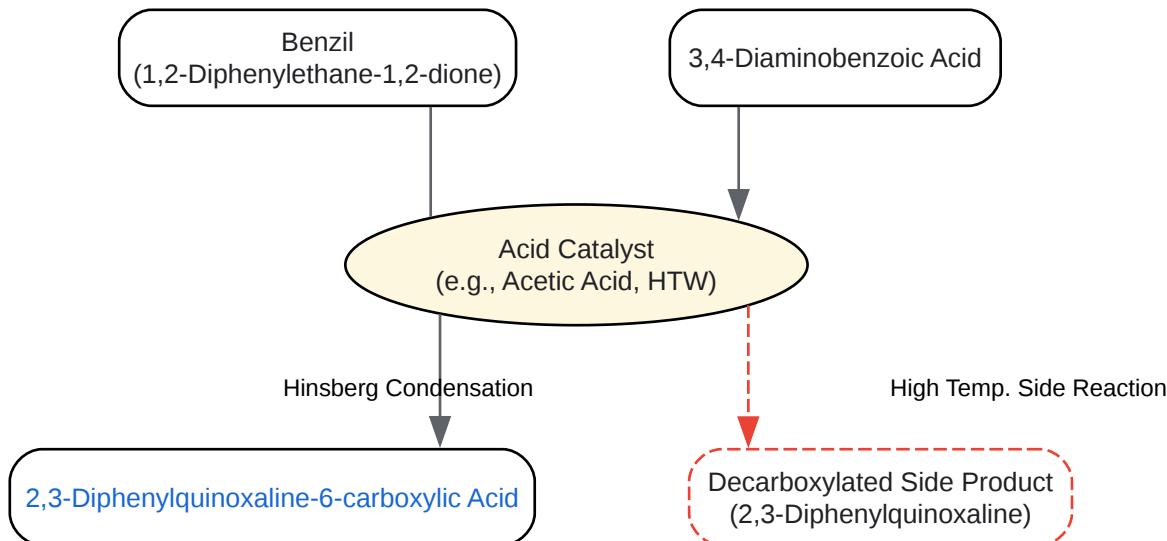
- The Quinoxaline Core: Provides the fundamental aromatic and heterocyclic framework.

- Two Phenyl Substituents (Positions 2 and 3): These bulky groups significantly influence the molecule's conformation and electronic properties, and they offer sites for further functionalization.
- A Carboxylic Acid Group (Position 6): This versatile functional group imparts acidic properties and serves as a critical handle for derivatization, such as forming esters, amides, and other conjugates. It has been shown to be a beneficial group for enhancing biological activity in certain contexts.[8]

## Synthesis and Mechanistic Considerations

The most prevalent method for synthesizing 2,3-disubstituted quinoxalines is the Hinsberg condensation. This reaction involves the cyclocondensation of an  $\alpha$ -dicarbonyl compound with an o-phenylenediamine.

For **2,3-Diphenylquinoxaline-6-carboxylic acid**, the specific reactants are Benzil (the  $\alpha$ -dicarbonyl) and 3,4-diaminobenzoic acid (the substituted o-phenylenediamine).[9][10]



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Caption: Synthesis of **2,3-Diphenylquinoxaline-6-carboxylic Acid** via Hinsberg Condensation.

## Experimental Causality and Optimization

The choice of reaction conditions is critical for maximizing the yield of the desired carboxylic acid while minimizing side reactions, most notably decarboxylation.[9][11]

- Classical Approach: Traditionally, the reaction is performed in organic solvents like ethanol or acetic acid, often with heating. Acetic acid can serve as both a solvent and a catalyst.[10]
- Greener Alternatives: Significant research has focused on environmentally benign synthesis. High-temperature water (HTW) has emerged as a promising medium, acting as both a solvent and a catalyst, thereby avoiding volatile organic compounds and strong acids.[9][11][12] Studies have shown that optimal yields can be achieved in HTW at temperatures between 150–230 °C with reaction times as short as 5–30 minutes.[11][12]
- Controlling Decarboxylation: The primary challenge in this synthesis is the thermal lability of the starting material, 3,4-diaminobenzoic acid, which can decarboxylate at elevated temperatures to form m-phenylenediamine. This leads to the formation of 2,3-diphenylquinoxaline as a side product.[9][11] Interestingly, the final product, **2,3-diphenylquinoxaline-6-carboxylic acid**, is remarkably stable against decarboxylation even at 230 °C.[9][12] Therefore, controlling the reaction temperature and time is key to preventing the degradation of the starting material, not the product.[9]

## Protocol: Hydrothermal Synthesis (HTS) of 2,3-Diphenylquinoxaline-6-carboxylic Acid (3a)[9][12]

This protocol is adapted from methodologies proven to optimize yield and minimize decarboxylation.

- Reactant Preparation: In a suitable reaction vessel, combine Benzil (1 equivalent) and 3,4-diaminobenzoic acid (1 equivalent).
- Solvent Addition: Add a 5% aqueous solution of acetic acid (HOAc). The concentration is typically around  $0.05 \text{ mol}\cdot\text{L}^{-1}$ .
- Reaction Conditions: Seal the vessel and heat to 150 °C for 60 minutes. Rationale: This condition was identified as optimal for maximizing the yield of the carboxylic acid product while minimizing the formation of the decarboxylated analogue.[9]

- Cooling & Isolation: After the reaction, cool the vessel to room temperature. The crude product will typically precipitate out of the solution.
- Purification: Collect the solid by filtration. Suspend the crude product in a solvent like ethyl acetate (EtOAc) and stir for 5 minutes to dissolve unreacted starting materials and the more soluble decarboxylated side product.
- Final Product: Filter the solid again, wash with fresh EtOAc, and dry under a vacuum to yield **2,3-Diphenylquinoxaline-6-carboxylic acid** as a solid.
- Validation: Confirm the structure and purity of the product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry.

## Physical and Spectroscopic Properties

The physical properties of this compound are foundational to its handling, formulation, and application.

Property	Value	Source(s)
Molecular Formula	$\text{C}_{21}\text{H}_{14}\text{N}_2\text{O}_2$	<a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[15]</a> <a href="#">[16]</a>
Molecular Weight	326.35 g/mol	<a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[15]</a> <a href="#">[16]</a>
Appearance	Light green solid	<a href="#">[17]</a>
Melting Point	Not consistently reported. The parent compound, 2,3-diphenylquinoxaline, has a melting point of 125-128 °C. <a href="#">[18]</a> The related 6-nitro derivative N-oxide melts at 282-285 °C. <a href="#">[19]</a>	
Solubility	Generally low in water; soluble in organic solvents like DMSO and THF.	<a href="#">[20]</a>
logP	4.59	<a href="#">[15]</a>

## Spectroscopic Characterization

- $^1\text{H}$  NMR: The spectrum will show complex multiplets in the aromatic region (approx. 7.2-8.5 ppm) corresponding to the protons on the two phenyl rings and the quinoxaline core. A distinct downfield singlet for the carboxylic acid proton (>10 ppm) would be expected, though it may be broad or exchangeable with  $\text{D}_2\text{O}$ .
- $^{13}\text{C}$  NMR: The spectrum will display a number of signals in the aromatic region (approx. 125-155 ppm) corresponding to the 21 carbon atoms. The carbonyl carbon of the carboxylic acid will appear significantly downfield (typically >165 ppm).[12]
- Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a prominent molecular ion peak ( $\text{M}^+$ ) at  $\text{m/z} = 326$ .[14]
- Infrared (IR) Spectroscopy: Key vibrational bands include a broad O-H stretch from the carboxylic acid (approx. 2500-3300  $\text{cm}^{-1}$ ), a sharp C=O stretch (approx. 1700  $\text{cm}^{-1}$ ), and C=N stretching from the quinoxaline ring (approx. 1560-1600  $\text{cm}^{-1}$ ).[19]
- UV-Visible Spectroscopy: Quinoxaline derivatives exhibit characteristic  $\pi$ - $\pi^*$  and n- $\pi^*$  transitions. In ethanol, related structures show absorption maxima ( $\lambda_{\text{max}}$ ) around 250 nm and 350 nm.[7][20]

## Chemical Properties and Reactivity

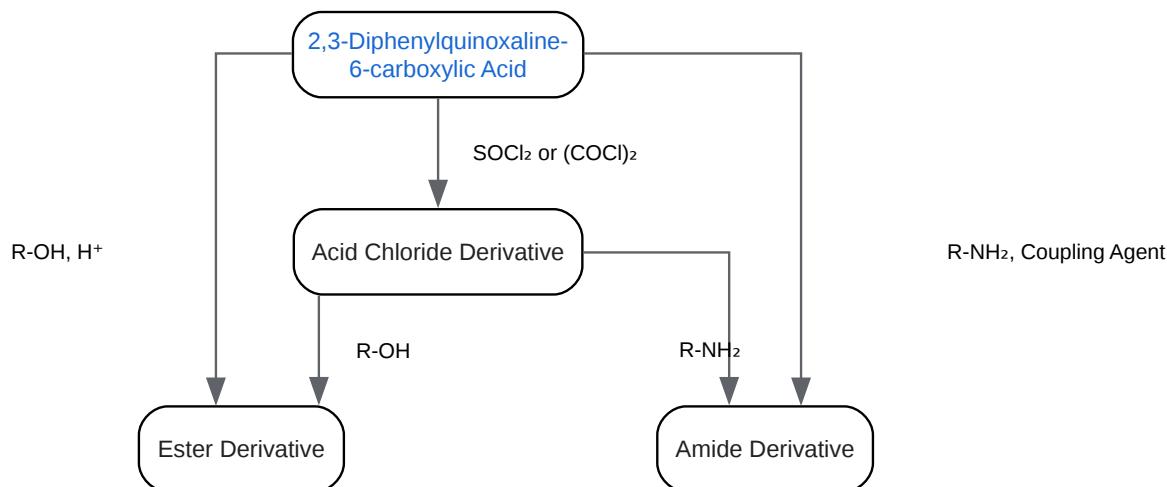
The reactivity of **2,3-Diphenylquinoxaline-6-carboxylic acid** is dictated by its three main structural components.

### Acidity

The primary acidic character comes from the carboxylic acid group. While an experimental pKa for this specific molecule is not readily available, it can be estimated by considering related structures. The pKa of benzoic acid is ~4.2 in water. The electron-withdrawing nature of the quinoxaline ring system would be expected to increase the acidity (lower the pKa) of the carboxylic acid group compared to benzoic acid.[12]

### Reactivity of the Functional Groups

The carboxylic acid moiety is a versatile handle for derivatization. It readily undergoes standard transformations to form esters, amides, and acid chlorides, providing a gateway to a vast library of new compounds.[10][21] This is particularly valuable in drug development for creating prodrugs or modifying pharmacokinetic properties.



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Caption: Key Reactions of the Carboxylic Acid Moiety.

The quinoxaline ring itself is generally resistant to electrophilic attack due to the electron-withdrawing nature of the two nitrogen atoms. The pyrazine part of the ring can, however, be susceptible to nucleophilic attack. The phenyl rings can undergo electrophilic substitution, although their reactivity is modulated by the attached quinoxaline system.

## Applications in Research and Development

The unique combination of a biologically active scaffold and a versatile chemical handle makes this compound a valuable building block.

## Drug Development and Medicinal Chemistry

- **Anticancer Agents:** The 2,3-diphenylquinoxaline scaffold has been identified as a promising lead structure for tubulin inhibitors, which are a major class of anticancer drugs.[8] Specifically, derivatives with electron-withdrawing groups at the 6-position, such as a

carboxylic acid, have shown potent activity.[8] The molecule is also described as a potential antineoplastic agent in chemical supplier databases.[16]

- **Enzyme Inhibitors:** By converting the carboxylic acid to a carbohydrazide and coupling it with various aromatic aldehydes, researchers have developed a novel series of potent  $\alpha$ -glucosidase inhibitors, which are relevant for the treatment of diabetes.[10]
- **Broad-Spectrum Bioactivity:** The general class of quinoxalines exhibits a wide range of pharmacological effects, and this molecule serves as a key intermediate for exploring new therapeutic agents.[3][4]

## Materials Science

- **Polymer Chemistry:** **2,3-Diphenylquinoxaline-6-carboxylic acid** is used as an end-capping agent in the synthesis of AB<sub>2</sub> monomers. This role is crucial for controlling the structure and properties of hyperbranched polymers that contain alternating quinoxaline and benzoxazole units.[13][22]
- **Organic Electronics:** The inherent  $\pi$ -conjugated system of the quinoxaline core makes it an attractive component for creating organic materials with specific electronic and photoluminescent properties, suitable for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics.[6][7][20]

## Conclusion

**2,3-Diphenylquinoxaline-6-carboxylic acid** is more than just a chemical compound; it is a highly versatile platform for innovation. Its synthesis, while requiring careful control to avoid side reactions, is well-established and adaptable to greener methodologies. The molecule's distinct physical and chemical properties, driven by the interplay between its quinoxaline core, phenyl substituents, and carboxylic acid handle, make it a valuable intermediate for two major fields. In medicinal chemistry, it is a proven scaffold for developing potent enzyme inhibitors and anticancer agents. In materials science, it provides a robust building block for the design of advanced functional polymers and organic electronic materials. This guide serves as a foundational resource for scientists and researchers looking to harness the significant potential of this powerful molecule.

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